(2S)-2-[[2-[(4S)-4-Amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid (2S)-2-[[2-[(4S)-4-Amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid Argininosuccinic acid, also known as L-argininosuccinate or acid, argininosuccinic, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Argininosuccinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Argininosuccinic acid has been found in human prostate and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, argininosuccinic acid is primarily located in the cytoplasm. Argininosuccinic acid participates in a number of enzymatic reactions. In particular, Argininosuccinic acid can be biosynthesized from citrulline and L-aspartic acid; which is catalyzed by the enzyme argininosuccinate synthase. Furthermore, Argininosuccinic acid can be converted into fumaric acid and L-arginine through the action of the enzyme argininosuccinate lyase. Furthermore, Argininosuccinic acid can be converted into fumaric acid and L-arginine; which is mediated by the enzyme argininosuccinate lyase. Finally, Argininosuccinic acid can be biosynthesized from citrulline and L-aspartic acid through its interaction with the enzyme argininosuccinate synthase. In humans, argininosuccinic acid is involved in the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the urea cycle pathway. Argininosuccinic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), the argininemia pathway, and the citrullinemia type I pathway. Argininosuccinic acid is a potentially toxic compound.
This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.
Brand Name: Vulcanchem
CAS No.: 2387-71-5
VCID: VC0519303
InChI: InChI=1S/C10H18N4O6/c11-6(9(17)18)2-1-3-13-14-5-12-7(10(19)20)4-8(15)16/h5-7,13H,1-4,11H2,(H,12,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1
SMILES: C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O
Molecular Formula: C10H18N4O6
Molecular Weight: 290.27 g/mol

(2S)-2-[[2-[(4S)-4-Amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid

CAS No.: 2387-71-5

Inhibitors

VCID: VC0519303

Molecular Formula: C10H18N4O6

Molecular Weight: 290.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-[[2-[(4S)-4-Amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid - 2387-71-5

CAS No. 2387-71-5
Product Name (2S)-2-[[2-[(4S)-4-Amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid
Molecular Formula C10H18N4O6
Molecular Weight 290.27 g/mol
IUPAC Name (2S)-2-[[2-[(4S)-4-amino-4-carboxybutyl]hydrazinyl]methylideneamino]butanedioic acid
Standard InChI InChI=1S/C10H18N4O6/c11-6(9(17)18)2-1-3-13-14-5-12-7(10(19)20)4-8(15)16/h5-7,13H,1-4,11H2,(H,12,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1
Standard InChIKey WSQWJAOQSDPYTD-BQBZGAKWSA-N
Isomeric SMILES C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O
SMILES C(CC(C(=O)O)N)CNNC=NC(CC(=O)O)C(=O)O
Canonical SMILES C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O
Appearance Solid powder
Physical Description Solid
Description Argininosuccinic acid, also known as L-argininosuccinate or acid, argininosuccinic, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Argininosuccinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Argininosuccinic acid has been found in human prostate and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, argininosuccinic acid is primarily located in the cytoplasm. Argininosuccinic acid participates in a number of enzymatic reactions. In particular, Argininosuccinic acid can be biosynthesized from citrulline and L-aspartic acid; which is catalyzed by the enzyme argininosuccinate synthase. Furthermore, Argininosuccinic acid can be converted into fumaric acid and L-arginine through the action of the enzyme argininosuccinate lyase. Furthermore, Argininosuccinic acid can be converted into fumaric acid and L-arginine; which is mediated by the enzyme argininosuccinate lyase. Finally, Argininosuccinic acid can be biosynthesized from citrulline and L-aspartic acid through its interaction with the enzyme argininosuccinate synthase. In humans, argininosuccinic acid is involved in the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the urea cycle pathway. Argininosuccinic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), the argininemia pathway, and the citrullinemia type I pathway. Argininosuccinic acid is a potentially toxic compound.
This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Acid, Argininosuccinic
Argininosuccinic Acid
N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid
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PubChem Compound 22833509
Last Modified Nov 11 2021
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